4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which combines a piperidine ring with an oxadiazole moiety and a methoxyphenyl group. The compound is of interest due to its potential pharmacological applications, particularly in the field of neuropharmacology.
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is also categorized as an organic compound with potential applications in medicinal chemistry. The International Chemical Identifier (InChI) for this compound is provided in various databases, confirming its unique structural identity.
The synthesis of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multi-step organic reactions. A common approach includes:
For instance, a typical synthetic route may utilize starting materials such as 2-methoxybenzaldehyde and hydrazine to generate the oxadiazole intermediate before coupling it with piperidine derivatives.
The chemical reactivity of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine can be explored through various reactions:
The mechanism of action for 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine primarily involves interactions at neurotransmitter receptors. Research indicates that compounds with oxadiazole structures may exhibit affinity for serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors (D2), which are crucial in modulating mood and behavior.
The binding affinity data suggest that modifications on the phenyl group influence receptor interaction strength, potentially leading to therapeutic effects similar to those seen with atypical antipsychotics.
The physical properties of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine include:
Chemical properties include:
The primary applications of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine lie in medicinal chemistry, particularly as a potential candidate for developing new antipsychotic medications. Its ability to interact with key neurotransmitter systems positions it as a significant molecule for further research into treatments for psychiatric disorders such as schizophrenia.
Additionally, its unique structural features make it a valuable compound for exploring new synthetic pathways in organic chemistry and drug development.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884, remained largely unexplored until the mid-20th century when its photochemical rearrangements and biological potential attracted medicinal chemistry interest. This five-membered ring (containing one oxygen and two nitrogen atoms) gained prominence due to its unique bioisosteric properties, serving as a metabolically stable replacement for ester and amide functionalities. Its resistance to hydrolysis addresses inherent instability issues in many drug candidates [1] [7].
The 1960s marked a watershed with the introduction of Oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. Subsequent decades witnessed accelerated development, yielding FDA-approved therapeutics across diverse disease areas:
Table 1: Key Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Drug | Therapeutic Application | Significance |
---|---|---|---|
1884 | First synthesis | N/A | Tiemann and Krüger’s discovery |
1960s | Oxolamine | Cough suppressant | First commercial drug |
1980s–2000s | Butalamine, Fasiplon | Vasodilation, anxiety | Expanded therapeutic areas |
2010s | Ataluren | Genetic disorder | Treatment of nonsense mutations |
2011 | Phidianidine A/B | Cytotoxic natural products | Natural product discovery |
The discovery of natural 1,2,4-oxadiazoles like Phidianidine A/B (marine alkaloids with cytotoxic activity) and quisqualic acid (a plant-derived metabotropic glutamate receptor agonist) further validated the scaffold’s biological relevance and spurred innovation in neurotherapeutics and oncology [1] [7]. By the 2020s, publications on 1,2,4-oxadiazoles had doubled, reflecting their entrenched role in targeting enzymes (HDAC, Sirtuin 2, COX-2) and receptors (sigma, opioid, orexin) [1] [6].
The compound 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine exemplifies rational scaffold optimization. Its structure integrates three pharmacophoric elements:
Table 2: Structural Features and Functional Roles of Key Compound
Structural Component | Key Physicochemical Properties | Functional Role in Bioactivity |
---|---|---|
1,2,4-Oxadiazole ring | Planar geometry; dipole moment ~4.5 D; moderate log P contribution | Bioisosteric replacement; metabolic stability; hydrogen bond acceptance |
Piperidine | Aliphatic amine (pK*a ~11); chair conformation; solvent-exposed positioning | Cationic charge for target binding; enhanced BBB penetration; conformational rigidity |
2-Methoxybenzyl | Lipophilic (clogP +1–2); sterically constrained ortho-substituent | Target pocket filling; modulation of electron density; potential for CH/π interactions |
This tripartite design enables multitarget engagement, as evidenced in related analogs showing dual affinity for sigma receptors and cholinesterases, or opioid receptors with MAO-B inhibition. The oxadiazole-piperidine linkage is particularly crucial, as ring contraction (e.g., to pyrrolidine) or replacement with acyclic chains ablates activity in enzyme inhibition models [8] [9]. Molecular modeling confirms that the spatial orientation of the piperidine relative to the oxadiazole allows optimal vectoring of the methoxybenzyl group into hydrophobic enzyme subpockets [6] [9].
The piperidine and methoxyphenyl components are not merely structural appendages but critical determinants of selectivity:
Piperidine as a Selectivity Filter
Piperidine-containing compounds exhibit distinct pharmacological advantages over piperazine analogs due to differences in basicity and sterics. In sigma receptor ligands, replacing piperazine with piperidine dramatically shifts affinity:
This enhancement stems from piperidine’s optimal pK*a for protonation at physiological pH, enabling stronger ionic bonds with conserved aspartate residues (e.g., Asp126 in σ1R). Piperidine’s chair conformation also minimizes steric clashes in the transmembrane binding cavity compared to the more linear piperazine [2] [8]. In opioid receptor ligands, piperidine-based carbamates like JZL184 achieve MAGL selectivity (>100-fold over FAAH) through complementary surface interactions with the enzyme’s lid domain [8].
Ortho-Methoxy Positioning for Spatial Optimization
The ortho-position of the methoxy group in the benzyl substituent is essential for target engagement. Analogs with para-methoxy or unsubstituted benzyl groups show reduced potency across multiple target classes:
Table 3: SAR of Methoxy Position in Benzyl-Oxadiazole-Piperidine Analogs
Methoxy Position | AChE IC₅₀ (µM) | MOR Binding Ki (nM) | σ1R Binding Ki (nM) | Key Limitations |
---|---|---|---|---|
Ortho (2-position) | 0.00098–0.015 | 7.3–15.2 | 3.64–8.5 | Optimal for steric fit in hydrophobic pockets |
Meta (3-position) | 0.12–0.45 | 45.7–89.3 | 112–295 | Reduced potency due to suboptimal vectoring |
Para (4-position) | 0.08–0.31 | 23.1–52.8 | 40–130 | Increased metabolic oxidation risk |
Unsubstituted | 0.25–1.10 | >100 | >500 | Minimal hydrophobic pocket engagement |
The electron-donating methoxy group further fine-tunes electron density across the benzyl ring, enhancing CH-π interactions with aromatic residues (e.g., Tyr334 in AChE, Trp320 in σ1R). Critically, the ortho-position restricts free rotation, pre-organizing the molecule for high-affinity binding [2] [5] [6].
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: